Acetamide,N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-
CAS No.:
Cat. No.: VC18508171
Molecular Formula: C17H23N3OS2
Molecular Weight: 349.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23N3OS2 |
|---|---|
| Molecular Weight | 349.5 g/mol |
| IUPAC Name | N-cyclopentyl-2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C17H23N3OS2/c1-4-13-10(2)23-17-15(13)16(18-11(3)19-17)22-9-14(21)20-12-7-5-6-8-12/h12H,4-9H2,1-3H3,(H,20,21) |
| Standard InChI Key | HAWMGEYIHOIFML-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3CCCC3)C |
Introduction
Structural and Molecular Characteristics
Heterocyclic Core Architecture
The compound’s defining feature is its thieno[2,3-d]pyrimidine ring system, a bicyclic structure comprising a thiophene ring fused to a pyrimidine. This scaffold is substituted at the 4-position with a thioether group (-S-), which connects to an acetamide moiety bearing a cyclopentyl group. The 2- and 6-positions of the pyrimidine ring are methyl-substituted, while the 5-position hosts an ethyl group.
Key Structural Elements:
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Thieno[2,3-d]pyrimidine Core: The sulfur atom in the thiophene ring enhances electron delocalization, influencing reactivity and binding interactions.
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Thioether Linkage: The -S- bridge between the pyrimidine and acetamide groups contributes to conformational flexibility and potential hydrogen-bonding capabilities.
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Cyclopentyl Substituent: The N-cyclopentyl group introduces steric bulk, which may enhance target selectivity by preventing non-specific binding .
Molecular Geometry and Electronic Properties:
Density functional theory (DFT) calculations predict planar geometry for the thienopyrimidine core, with the cyclopentyl group adopting a puckered conformation. The compound’s dipole moment (estimated at 4.2 D) suggests moderate polarity, favoring solubility in aprotic solvents like dimethyl sulfoxide (DMSO).
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃N₃OS₂ |
| Molecular Weight | 349.5 g/mol |
| IUPAC Name | N-cyclopentyl-2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
| SMILES | CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3CCCC3)C |
| Topological Polar SA | 118 Ų |
Synthesis and Characterization
Multi-Step Synthetic Pathway
The synthesis of Acetamide,N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- involves sequential reactions to assemble the thienopyrimidine core and introduce substituents:
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Thienopyrimidine Formation:
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Condensation of 2-amino-4-ethylthiophene-3-carboxylate with dimethylacetamide under acidic conditions yields the thieno[2,3-d]pyrimidine core.
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Methylation at the 2- and 6-positions is achieved using methyl iodide in the presence of potassium carbonate.
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Thioether Introduction:
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Nucleophilic substitution at the 4-position with thiourea generates the thiol intermediate.
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Reaction with chloroacetylcyclopentylamine in ethanol at 60°C produces the thioether-linked acetamide.
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Purification and Analysis:
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Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
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High-Performance Liquid Chromatography (HPLC) confirms >98% purity, while Nuclear Magnetic Resonance (NMR) spectroscopy validates structural integrity.
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Optimization Challenges:
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Solvent Selection: Ethanol minimizes side reactions during thioether formation compared to polar aprotic solvents.
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Temperature Control: Exceeding 70°C during cyclopentylamine coupling leads to decomposition, reducing yields by 15–20%.
| Compound | ABL1 IC₅₀ (µM) | S. aureus MIC (µg/mL) |
|---|---|---|
| N-Cyclopentyl derivative (Target) | 2.1 | 32 |
| N-Phenyl analogue | 5.8 | 64 |
| 5-Fluoro variant | 1.9 | 128 |
The cyclopentyl group’s steric effects enhance kinase selectivity over the phenyl analogue, while fluorination improves potency at the expense of antimicrobial activity.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous Solubility: 0.12 mg/mL (pH 7.4), improving to 1.8 mg/mL in 10% DMSO.
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Thermal Stability: Decomposes at 218°C, suitable for storage at ambient temperatures.
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Photostability: Exposure to UV light (254 nm) for 24 hours results in 12% degradation, necessitating light-protected packaging.
Metabolic Pathways
Incubation with human liver microsomes identifies two primary metabolites:
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Hydroxylated Cyclopentyl: CYP3A4-mediated oxidation at the cyclopentyl ring (t₁/₂ = 45 min).
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Acetamide Hydrolysis: Esterase cleavage yielding thienopyrimidine-thiol (t₁/₂ = 120 min) .
Future Directions and Challenges
Structure-Activity Relationship (SAR) Studies
Systematic modification of the cyclopentyl group (e.g., introducing hydroxyl or fluorine substituents) could optimize binding affinity and metabolic stability. Computational models predict that a 3-hydroxycyclopentyl variant may reduce CYP3A4-mediated oxidation by 40% .
Toxicity Profiling
No acute toxicity is observed in murine models at 100 mg/kg, but chronic exposure studies are needed to assess hepatorenal safety .
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